molecular formula C21H21FN4O B2388211 N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide CAS No. 946268-40-2

N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

Cat. No.: B2388211
CAS No.: 946268-40-2
M. Wt: 364.424
InChI Key: GFBNUPGUHMITKS-UHFFFAOYSA-N
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Description

Fluorinated compounds, such as those containing a 4-fluoro-2-methylphenyl group, are often used in pharmaceuticals and agrochemicals due to their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring can reduce basicity and reactivity compared to their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluorinated compounds, particularly fluoropyridines, has been a topic of interest in recent years . Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .


Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and varied. For example, the structure of 2-Fluoro-N-(4-methylphenyl)acetamide, a similar compound, has been analyzed .


Chemical Reactions Analysis

Fluoropyridines have been found to be less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituents in the aromatic ring .


Physical and Chemical Properties Analysis

Fluorinated compounds often have unique physical and chemical properties. For example, 2-Fluoro-N-(4-methylphenyl)acetamide has a density of 1.2±0.1 g/cm³, a boiling point of 318.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Radioligand Development for PET Imaging

The development of novel quinoline-2-carboxamide derivatives, including N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, has been explored for potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These radioligands, synthesized with high radiochemical purity and specific radioactivity, demonstrated high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).

Antibacterial Activity

Research into fluoroquinolones, a major class of antibacterial agents, has included the synthesis of compounds with the this compound structure. These compounds, designed with specific N-1 substituents, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents with significant therapeutic potential (Kuramoto et al., 2003).

Chemosensor for Zn2+ Monitoring

The synthesis of chemosensors based on quinoline derivatives, including this compound, has been reported for the selective detection of Zn2+ in aqueous solution. These chemosensors exhibit remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far below the World Health Organization guideline for Zn2+ in drinking water. Their capability for reversible detection with the addition of EDTA and application in living cells and water samples highlights their potential as practical systems for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).

Kinase Inhibition for Cancer Therapy

The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, including compounds structurally related to this compound, underscores the potential of these molecules in cancer therapy. These inhibitors show complete tumor stasis in Met-dependent human gastric carcinoma xenograft models, indicating their promise for clinical development in targeting cancers driven by aberrant Met kinase activity (Schroeder et al., 2009).

Mechanism of Action

The mechanism of action of fluorinated compounds can vary widely depending on the specific compound and its intended use. For example, some fluorinated compounds have been found to reduce the levels of proinflammatory cytokines and chemokines, thereby reducing local damage .

Safety and Hazards

The safety and hazards associated with a specific fluorinated compound would depend on the specific compound. For example, 4-Fluoro-2-methylphenylboronic acid has a safety data sheet available that provides information on its safety and hazards .

Future Directions

Fluorinated compounds, particularly fluoropyridines, have been the subject of significant research interest due to their potential applications in various fields such as displays, light modulators, photonic materials, tunable lasers, and optical communications .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c1-14-12-16(22)6-7-17(14)25-21(27)15-8-10-26(11-9-15)20-13-23-18-4-2-3-5-19(18)24-20/h2-7,12-13,15H,8-11H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNUPGUHMITKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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